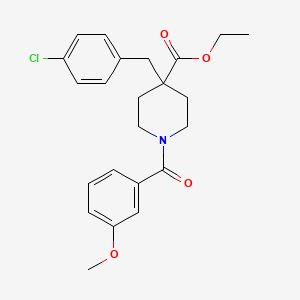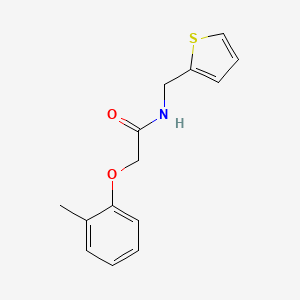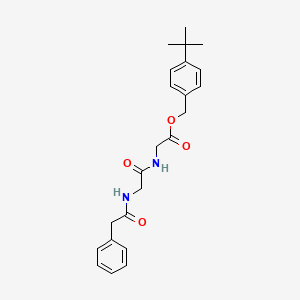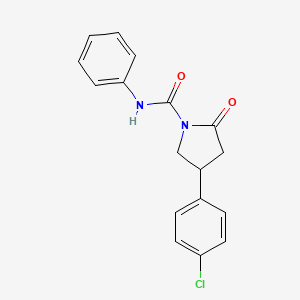
ethyl 4-(4-chlorobenzyl)-1-(3-methoxybenzoyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-chlorobenzyl)-1-(3-methoxybenzoyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylate esters. It is commonly referred to as CM-4 or Nuciferine, and is a natural alkaloid found in the leaves of Nymphaea caerulea, a plant native to Egypt. The compound has been studied extensively due to its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
The mechanism of action of ethyl 4-(4-chlorobenzyl)-1-(3-methoxybenzoyl)-4-piperidinecarboxylate involves the modulation of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. The compound has been found to act as an agonist for dopamine and serotonin receptors, leading to an increase in their activity. This, in turn, leads to the activation of various signaling pathways that mediate the compound's therapeutic effects.
Biochemical and Physiological Effects
Ethyl 4-(4-chlorobenzyl)-1-(3-methoxybenzoyl)-4-piperidinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, which make it useful in treating conditions such as arthritis and chronic pain. The compound has also been found to possess anti-cancer properties, which make it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 4-(4-chlorobenzyl)-1-(3-methoxybenzoyl)-4-piperidinecarboxylate in lab experiments is its potential therapeutic applications. The compound has been found to possess several properties that make it useful in treating various diseases and conditions. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been found to be toxic at high doses, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on ethyl 4-(4-chlorobenzyl)-1-(3-methoxybenzoyl)-4-piperidinecarboxylate. One potential direction is to study the compound's potential use in treating addiction and neurological disorders. Another direction is to investigate the compound's anti-cancer properties and its potential use in cancer therapy. Additionally, further research is needed to determine the compound's safety and toxicity profile, which will be important in determining its potential clinical applications.
Métodos De Síntesis
The synthesis of ethyl 4-(4-chlorobenzyl)-1-(3-methoxybenzoyl)-4-piperidinecarboxylate involves the reaction of 4-chlorobenzyl chloride with 3-methoxybenzoyl chloride in the presence of sodium hydride, followed by the addition of piperidine and ethyl chloroformate. The resulting compound is then purified through column chromatography to obtain pure CM-4.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-chlorobenzyl)-1-(3-methoxybenzoyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties. The compound has also been studied for its potential use in treating addiction and neurological disorders.
Propiedades
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methyl]-1-(3-methoxybenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO4/c1-3-29-22(27)23(16-17-7-9-19(24)10-8-17)11-13-25(14-12-23)21(26)18-5-4-6-20(15-18)28-2/h4-10,15H,3,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPGJJCHISTQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-benzimidazol-2-ylmethyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4980183.png)


![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B4980206.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4980214.png)

![N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4980224.png)

![4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4980241.png)
![ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4980252.png)
![1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)-1,4-diazepane](/img/structure/B4980255.png)
![[(2S)-1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4980258.png)

